
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a member of the tetrahydroquinoline family, which is known for its diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate exhibits a range of biochemical and physiological effects. It has been reported to induce DNA damage, activate caspases, and modulate the expression of various genes involved in cancer cell growth and survival. It has also been shown to inhibit the growth of various fungi and bacteria, suggesting that it may act by disrupting their metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate. One area of interest is the development of more efficient synthesis methods that can produce the compound in higher yields and with greater purity. Another area of research is the elucidation of the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetic properties, which are important considerations for its use in clinical settings. Finally, the development of analogs and derivatives of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate could lead to the discovery of more potent and selective anticancer agents.
Métodos De Síntesis
The synthesis of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate involves the reaction of 8-methyl-1,2,3,4-tetrahydroquinoline with trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained in good yields. The purity of the product can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, it has been reported to possess antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl) 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-7-4-5-9(18-11(17)12(13,14)15)8-3-2-6-16-10(7)8/h4-5,16H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHHDVPRSZJILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC(=O)C(F)(F)F)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-1,2,3,4-tetrahydroquinolin-5-yl) 2,2,2-trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)
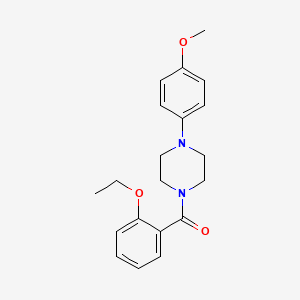
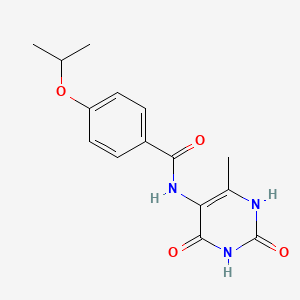
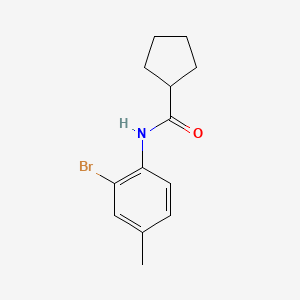
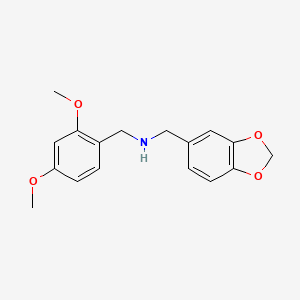

![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
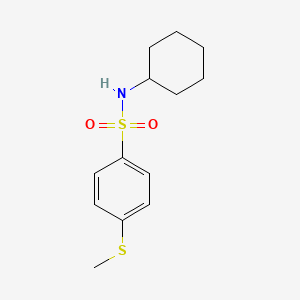
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)


![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)
